1-Amino-2-methylnaphthalene Hydrochloride

説明

1-Amino-2-methylnaphthalene Hydrochloride is a chemical compound studied for various synthetic applications and chemical reactions. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its potential uses in chemistry and materials science.

Synthesis Analysis

The synthesis of related naphthalene derivatives involves complex reactions, such as the oxidative polymerization of 1-aminonaphthalene using H2O2 in the presence of an Fe catalyst to produce poly(1-aminonaphthalene) with high yields and specific molecular weights (Moon et al., 1993). Another method includes the reaction of α-naphthylamine with N-pyridincarboxaldehyde to obtain 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride, showcasing the versatility of naphthalene derivatives synthesis (Morantes et al., 2014).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, such as the study on naphthylimido-substituted hexamolybdate, reveals the impact of solvent polarity and crystallization speed on polymorphism, which is crucial for understanding the structural characteristics of these compounds (Hao et al., 2007).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including chlorination, which results in products of substitution and addition. For instance, the chlorination of 1-methylnaphthalene produces tetrachloro-derivatives and highlights reaction paths leading to these products (Cum et al., 1967). Furthermore, the carbopalladation of nitriles has been used for synthesizing 3,4-disubstituted 2-aminonaphthalenes, showing the intramolecular addition of a vinylpalladium species to the cyano group (Tian et al., 2003).

Physical Properties Analysis

The physical properties of poly(1-aminonaphthalene) and related polymers, such as their solubility in various solvents and electrical conductivities, have been extensively studied. These polymers show distinct morphologies, thermal stability, and electrical conductivity, contributing to their potential applications in materials science (Roy et al., 2003).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives include their reactivity and potential as building blocks for further chemical synthesis. For example, the synthesis of naphthalene amino esters and arylnaphthalene lactone lignans through tandem reactions of 2-alkynylbenzonitriles offers a novel approach for constructing complex naphthalene-based compounds (He et al., 2014).

科学的研究の応用

Synthesis and Structural Studies :

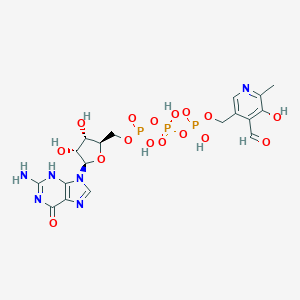

- [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] (1), involving 1-amino-2-methylnaphthalene hydrochloride, was synthesized to study its crystal structures and optical properties. This work demonstrates the effects of solvent polarity and crystallization speed on polymorphism in organic-inorganic hybrids (Hao, Ruhlmann, Zhu, Li, & Wei, 2007).

Sensor and Recognition Applications :

- A chemo-sensor based on 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was designed for colorimetric sensing of Cu2+ in aqueous solutions, demonstrating a sequential recognition method for metal ions (Jo, Park, Na, Choi, You, & Kim, 2014).

Toxicological Studies :

- Inhalation toxicity of 1-methylnaphthalene, a related compound, was investigated in rats, revealing its effects on the upper respiratory system and suggesting a no-observed-adverse-effect level of 4 ppm (Kim, Lee, Seo, Kim, Kim, & Lim, 2019).

- The mutagenic properties of N-hydroxy-aminonaphthalenes were studied, showing that N-hydroxy-1-aminonaphthalene was a potent carcinogen, emphasizing the role of N-hydroxylation in carcinogenicity (Belman, Troll, Teebor, & Mukai, 1968).

Environmental and Industrial Applications :

- Research on the pyrolysis mechanisms of 1-Methylnaphthalene in a batch reactor contributes to understanding its thermal decomposition, relevant in industrial processes (Leininger, Lorant, Minot, & Behar, 2006).

- The sorption coefficients of 1-methylnaphthalene on aquifer materials were determined, providing insights into environmental remediation and pollution control (Macintyre & Stauffer, 1988).

Safety and Hazards

特性

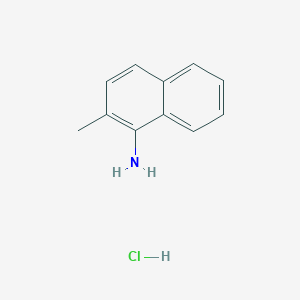

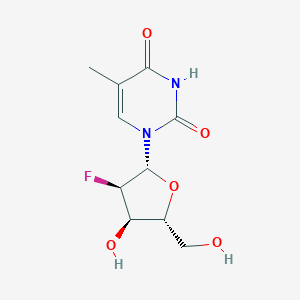

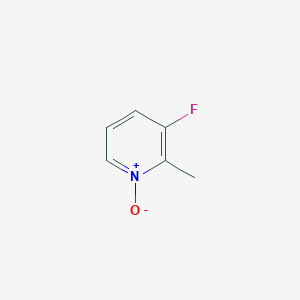

IUPAC Name |

2-methylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-7H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBKGVSIRFSIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639976 | |

| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-methylnaphthalene Hydrochloride | |

CAS RN |

111180-78-0 | |

| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-amino-2-methylnaphthalene hydrochloride in the synthesis of the naphthylimido-substituted hexamolybdate compound?

A1: 1-amino-2-methylnaphthalene hydrochloride serves as the source of the naphthylimido ligand in the synthesis. The reaction with [(n-C4H9)4N]4[α-Mo8O26] in the presence of 1,3-dicyclohexylcarbodiimide leads to the substitution of an oxygen atom in the hexamolybdate framework with the naphthylimido group []. This modification significantly influences the compound's crystal structure and optical properties.

Q2: How does the use of 1-amino-2-methylnaphthalene hydrochloride contribute to the study of polymorphism in organic-inorganic hybrid materials?

A2: The research demonstrates that by using 1-amino-2-methylnaphthalene hydrochloride in the synthesis, three distinct solvent-free crystalline phases of [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] can be isolated by varying the solvent polarity and crystallization speed []. This highlights the influence of organic components, like the incorporated naphthylimido group, on the packing and supramolecular assembly of the hybrid material, offering insights into the factors controlling polymorphism in this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)